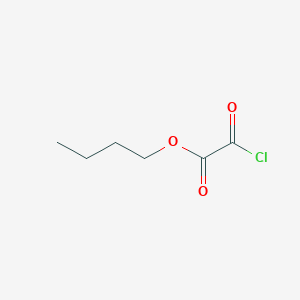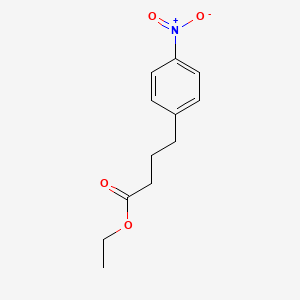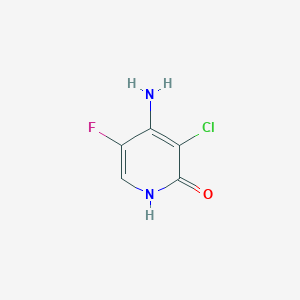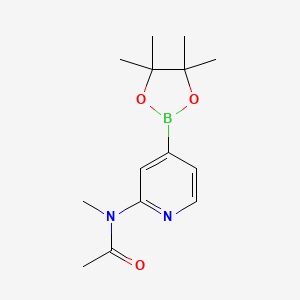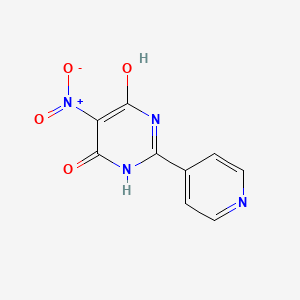![molecular formula C13H12INO2 B13876414 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid CAS No. 62541-63-3](/img/structure/B13876414.png)
5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid is an organic compound that features an iodine atom, a benzoic acid moiety, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid typically involves the following steps:
Pyrrole Introduction: The pyrrole ring can be introduced via a nucleophilic substitution reaction. This involves reacting the iodinated benzoic acid with a pyrrole derivative under basic conditions.
Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis can yield the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine atom, converting it into a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkyl halides.
Major Products
Oxidized Derivatives: Products with oxidized pyrrole rings.
Reduced Derivatives: Compounds with hydrogen or other substituents replacing the iodine atom.
Substituted Derivatives: Various compounds with different nucleophiles replacing the iodine atom.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid involves its interaction with specific molecular targets. The iodine atom and the pyrrole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Propriétés
Numéro CAS |
62541-63-3 |
|---|---|
Formule moléculaire |
C13H12INO2 |
Poids moléculaire |
341.14 g/mol |
Nom IUPAC |
5-iodo-2-(2-pyrrol-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C13H12INO2/c14-11-4-3-10(12(9-11)13(16)17)5-8-15-6-1-2-7-15/h1-4,6-7,9H,5,8H2,(H,16,17) |
Clé InChI |
VBGLPMOBFSGJMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CCC2=C(C=C(C=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


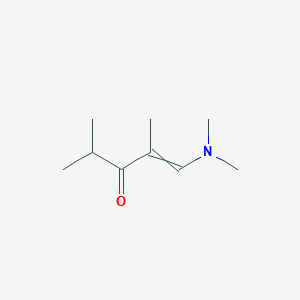
![1-[(3-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13876338.png)
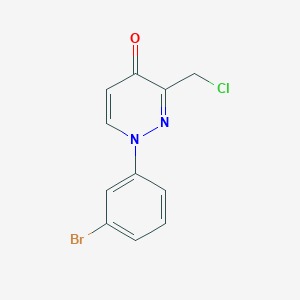
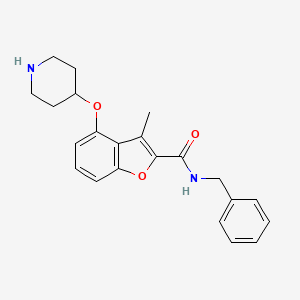
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)

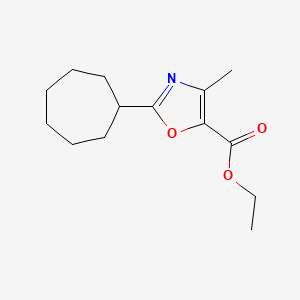
![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)
